2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJPGTVCVKDDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661675 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-82-6 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde. This heterocyclic compound, featuring a thiazole core substituted with a methoxyphenyl group and a reactive carbaldehyde moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and utility as a versatile synthetic intermediate. While experimental data for this specific isomer is limited, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical resource.

Introduction and Molecular Overview

This compound belongs to the family of 2-arylthiazoles, a class of heterocyclic compounds recognized for their significant biological activities. The core structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, which imparts unique electronic properties and serves as a key pharmacophore in numerous therapeutic agents. The presence of the 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position makes this molecule a particularly interesting intermediate for further chemical elaboration.

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of more complex molecular architectures, making this compound a valuable precursor in the synthesis of novel compounds with potential applications in oncology, as well as in the development of anti-inflammatory and antimicrobial agents.[1][2]

Key Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 914348-82-6[2] |

| Molecular Formula | C₁₁H₉NO₂S[2] |

| Molecular Weight | 219.26 g/mol [2] |

| MDL Number | MFCD05864660[2] |

Physicochemical and Spectroscopic Properties

While experimentally determined data for this compound is not widely available in the literature, predictive models and data from closely related analogs provide valuable insights into its properties.

Table of Physicochemical Properties:

| Property | Predicted/Reported Value | Source |

| Boiling Point | 387.6 ± 48.0 °C (Predicted) | [2] |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 1.04 ± 0.10 (Predicted) | - |

| Storage | 2-8°C, under inert gas | [2] |

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methoxy group, and the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Thiazole Proton (H-4): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.

-

4-Methoxyphenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the thiazole ring would appear further downfield (δ 7.8-8.2 ppm) than the protons ortho to the methoxy group (δ 6.9-7.2 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Aldehyde Carbonyl Carbon (>C=O): A signal in the highly deshielded region, typically δ 185-195 ppm.

-

Thiazole Carbons (C-2, C-4, C-5): Signals in the aromatic region, with C-2 being the most downfield due to its attachment to two heteroatoms.

-

4-Methoxyphenyl Carbons: Four signals for the aromatic carbons, with the carbon bearing the methoxy group appearing at a characteristic chemical shift around δ 160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by the stretching vibrations of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C Stretching (Aromatic/Thiazole): Multiple bands in the 1450-1610 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.[5]

Mass Spectrometry (Anticipated): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 219, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the thiazole and methoxyphenyl moieties.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, culminating in the formylation of the pre-formed 2-(4-methoxyphenyl)thiazole core. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic systems like thiazoles.[6]

Proposed Synthetic Pathway

The overall synthetic strategy involves two key stages: the construction of the 2-arylthiazole nucleus, followed by the introduction of the carbaldehyde group at the 5-position.

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

This technical guide offers an in-depth exploration of the spectroscopic properties of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive profile, guiding researchers in the confirmation of synthesis and assessment of purity.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure featuring a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a formyl (carbaldehyde) group. This arrangement of aromatic and heterocyclic systems, along with the reactive aldehyde functionality, makes it a versatile intermediate in organic synthesis.[3]

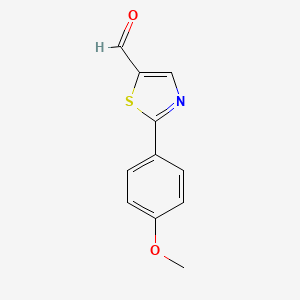

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 914348-82-6 | [1] |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Boiling Point | 387.6°C at 760 mmHg |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-withdrawing nature of the aldehyde and the aromatic systems significantly influences the chemical shifts.

Expertise & Causality: The aldehyde proton is expected to be the most downfield signal (9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. The lone proton on the thiazole ring (H-4) is also significantly deshielded by the adjacent sulfur and nitrogen atoms and the conjugated aldehyde group, placing it around 8.5-8.8 ppm. The 4-methoxyphenyl group presents a classic AA'BB' system, appearing as two distinct doublets, a result of ortho-coupling.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~9.95 | Singlet (s) | 1H | - | Aldehyde (-CHO) |

| ~8.60 | Singlet (s) | 1H | - | Thiazole H-4 |

| ~7.90 | Doublet (d) | 2H | ~8.8 | Aromatic H-2', H-6' |

| ~7.05 | Doublet (d) | 2H | ~8.8 | Aromatic H-3', H-5' |

| ~3.88 | Singlet (s) | 3H | - | Methoxy (-OCH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments and insight into their electronic nature.

Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing far downfield (~185 ppm). Aromatic and heterocyclic carbons resonate in the 110-170 ppm range, with carbons directly attached to heteroatoms (O, N, S) appearing further downfield.[4] The methoxy carbon gives a characteristic signal around 55 ppm.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185.0 | C=O (Aldehyde) |

| ~168.0 | C-2 (Thiazole) |

| ~162.0 | C-4' (Ar-O) |

| ~155.0 | C-5 (Thiazole) |

| ~145.0 | C-4 (Thiazole) |

| ~129.0 | C-2', C-6' |

| ~125.0 | C-1' |

| ~114.5 | C-3', C-5' |

| ~55.5 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is dominated by absorptions from the aldehyde and aromatic moieties.

Expertise & Causality: The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde, expected around 1685 cm⁻¹. Conjugation with the thiazole ring slightly lowers this frequency from that of a typical aliphatic aldehyde. The C-O stretching of the methoxy group and various C=C and C=N stretches from the aromatic and thiazole rings provide further structural confirmation.[5][6]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic & Thiazole C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1685 | Strong | C=O Stretch (Aldehyde) |

| ~1605, ~1510 | Strong-Medium | Aromatic & Thiazole C=C and C=N Stretches |

| ~1255 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1025 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~835 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, serving as the final confirmation of its identity.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 220. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula (C₁₁H₉NO₂S) by providing a highly accurate mass measurement. Under higher energy conditions like Electron Ionization (EI), the molecular ion [M]⁺ at m/z 219 would be observed, along with characteristic fragmentation patterns, such as the loss of the formyl radical (•CHO) to give a fragment at m/z 190.

Table 5: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂S |

| Exact Mass | 219.0354 |

| [M]⁺ (EI) | 219 |

| [M+H]⁺ (ESI) | 220 |

Experimental Protocols and Workflows

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are critical. The following represents a self-validating system for the characterization of this compound.

General Analytical Workflow

Caption: General workflow for spectroscopic characterization.

Step-by-Step Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire the spectrum with a 30-degree pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy [7]

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Perform a background subtraction using a spectrum of the clean ATR crystal. Identify and label the wavenumbers of significant absorption bands.

C. High-Resolution Mass Spectrometry (HRMS) [7]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.

-

Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₁H₁₀NO₂S⁺.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Foreword: The Central Role of Thiazoles and the Power of NMR

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in modern chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of applications, from blockbuster pharmaceuticals like Ritonavir to high-performance organic materials. The precise substitution pattern on the thiazole nucleus dictates its biological activity and physical properties. Consequently, the unambiguous structural elucidation of these derivatives is paramount for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. It provides an unparalleled, non-destructive window into the molecular architecture, allowing for the precise mapping of atomic connectivity and electronic environments. This guide moves beyond a simple recitation of spectral data. It is designed as a field-proven manual, explaining the causality behind spectral observations and providing robust protocols for acquiring and interpreting high-quality data. We will delve into the core principles of ¹H and ¹³C NMR as applied to substituted thiazoles, focusing on how substituent effects modulate chemical shifts and coupling constants, thereby encoding a wealth of structural information within the spectrum.

Foundational Principles: The Thiazole Ring's Electronic Landscape

To interpret the NMR spectra of substituted thiazoles, one must first appreciate the intrinsic electronic nature of the parent ring. The thiazole nucleus is numbered starting from the nitrogen atom, proceeding towards the sulfur, as illustrated below.

Caption: Standard IUPAC numbering of the thiazole ring.

The nitrogen atom at position 1 is electron-withdrawing (inductive effect), while the sulfur atom at position 3 is capable of electron donation (resonance effect). This push-pull electronic dynamic creates a distinct environment for each position:

-

C2: Positioned between two electronegative heteroatoms, C2 is the most electron-deficient carbon, and its attached proton (H2) is consequently the most deshielded.

-

C4 & C5: These positions are less electron-deficient than C2. The C5 position is generally more electron-rich than C4.

This inherent electronic distribution provides the baseline for understanding the chemical shifts in the parent molecule and predicting the changes that occur upon substitution.

¹H NMR Spectral Analysis

The proton NMR spectrum is often the first and most informative experiment performed on a novel thiazole derivative.

Chemical Shifts (δ) of Unsubstituted Thiazole

In an inert solvent like CDCl₃, the protons of the parent thiazole ring resonate at distinct, well-separated regions.

| Proton | Typical Chemical Shift (δ, ppm) | Rationale |

| H2 | 8.8 - 9.0 | Highly deshielded due to the inductive effects of adjacent N and S atoms.[1][2] |

| H4 | 7.8 - 8.0 | Deshielded by the adjacent C=N bond. |

| H5 | 7.2 - 7.4 | Generally the most upfield (shielded) of the ring protons.[1] |

The Causality of Substituent Effects

The true analytical power of ¹H NMR emerges when analyzing substituted systems. Substituents dramatically alter the electron density of the ring, leading to predictable shifts in the proton resonances. This phenomenon, known as the Substituent Chemical Shift (SCS) effect, is the key to mapping the substitution pattern.

Caption: Logical flow of substituent effects on proton chemical shifts.

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) push electron density into the thiazole ring. This increased electron density shields the remaining ring protons, causing their signals to shift upfield to a lower δ value.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) pull electron density out of the ring. This deshields the ring protons, causing them to resonate downfield at a higher δ value.

The magnitude of the shift depends on both the nature of the substituent and its position on the ring. For example, a 2-aminothiazole will show significant upfield shifts for H4 and H5 compared to the parent thiazole.

Spin-Spin Coupling Constants (J)

Coupling constants provide invaluable information about the connectivity of protons. In thiazole systems, the most diagnostic coupling is the three-bond coupling between H4 and H5.

| Coupling | Type | Typical Value (Hz) | Significance |

| ³J(H4-H5) | Vicinal | 3.0 - 5.0 Hz | Confirms the presence of adjacent protons at the C4 and C5 positions.[1] |

| ⁴J(H2-H5) | Long-range | 0.5 - 1.0 Hz | Often observed as slight broadening or a very small splitting of the H2 and H5 signals. |

The reciprocal nature of coupling is a critical concept: the splitting observed in the H4 signal due to H5 will have the exact same J-value as the splitting observed in the H5 signal due to H4.[3] This allows for confident assignment of adjacent protons.

¹³C NMR Spectral Analysis

¹³C NMR complements the ¹H data by providing direct information about the carbon skeleton. While the natural abundance of ¹³C is low (~1.1%), modern spectrometers can acquire high-quality spectra in a reasonable time.

Chemical Shifts (δ) of Unsubstituted Thiazole

The chemical shifts of the thiazole carbons reflect the same electronic principles as the protons.

| Carbon | Typical Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 154 | Highly deshielded, positioned between N and S.[4][5] |

| C4 | 142 - 145 | Deshielded by the imine nitrogen.[4][5] |

| C5 | 115 - 120 | The most shielded ring carbon, reflecting its higher electron density.[4][5] |

Substituent Effects in ¹³C NMR

The influence of substituents on ¹³C chemical shifts is often more pronounced and can be detected over a larger number of bonds compared to ¹H NMR. The same principles of shielding by EDGs and deshielding by EWGs apply.

The table below summarizes representative ¹³C chemical shift data for various substituted thiazoles, illustrating these effects.

| Substituent | Position | C2 (ppm) | C4 (ppm) | C5 (ppm) | Source |

| 2-Amino | C2 | ~168.8 | ~150.2 | ~101.9 | [4] |

| 2-Methyl | C2 | ~165.9 | ~142.1 | ~118.9 | [4] |

| 4-Phenyl | C4 | ~155.9 | ~156.4 | ~112.9 | [4] |

| 2-Amino-4-(4-fluorophenyl) | C2, C4 | ~170.6 | ~148.8 | ~101.8 | [6] |

| 2-(acetylamino)-5-nitro | C2, C5 | ~161.8 | ~157.0 | ~135.0 (approx.) | [7] |

Analysis of Table:

-

An amino group at C2 dramatically shields C5 (~101.9 ppm vs. ~115 ppm in parent thiazole), demonstrating the powerful electron-donating resonance effect.[4]

-

A phenyl group at C4 deshields C4 itself due to the inductive effect and electronic properties of the attached aromatic system.[4]

-

The effects are generally additive, although steric hindrance in highly substituted systems can lead to deviations.[8]

Experimental Protocols and Advanced Techniques

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis.

Standard Sample Preparation Protocol

-

Mass Measurement: Accurately weigh 5-10 mg of the purified thiazole derivative.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is excellent for compounds with exchangeable protons (e.g., -NH₂, -OH) and for overcoming solubility issues.[9]

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Filtering and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

A Robust Workflow for Structural Elucidation

For complex substituted thiazoles, a multi-spectrum approach is essential for unambiguous assignment. Two-dimensional (2D) NMR experiments are indispensable tools in the modern workflow.

Caption: Integrated workflow for unambiguous structural elucidation.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. A cross-peak between two proton signals confirms they are spin-coupled (typically within 2-3 bonds), invaluable for identifying adjacent protons like H4 and H5.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework across heteroatoms. For example, an HMBC correlation from H5 to C4 and C2 would definitively place that proton.

By systematically applying this workflow, researchers can move from a complex set of raw spectra to a fully validated molecular structure with a high degree of confidence.

Conclusion

The ¹H and ¹³C NMR spectra of substituted thiazoles are rich with structural information. A thorough understanding of the fundamental electronic properties of the thiazole ring, combined with a systematic analysis of substituent-induced chemical shifts and spin-spin coupling constants, provides the foundation for accurate spectral interpretation. When augmented with modern 2D NMR techniques and robust experimental protocols, NMR spectroscopy becomes an indispensable tool for the research, development, and quality control of this vital class of heterocyclic compounds.

References

- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Discovery and Synthesis of Novel Thiazole Compounds

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[2] This versatility is evidenced by its presence in numerous FDA-approved drugs, from the antiretroviral Ritonavir to the anticancer agent Dasatinib.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the core strategies for discovering and synthesizing novel thiazole-based therapeutic agents. We will move beyond simple procedural lists to explore the causal relationships behind methodological choices, grounding our discussion in field-proven insights and established protocols.

Chapter 1: Strategic Pathways to Novel Thiazole Scaffolds

The discovery of new chemical entities is a multi-faceted process. For thiazole-based compounds, the journey from concept to lead compound typically follows a well-defined, albeit iterative, workflow. The chosen strategy depends heavily on the available resources, the nature of the biological target, and the desired novelty of the chemical space.

Caption: A generalized workflow for the discovery of novel thiazole drug candidates.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large compound libraries against a specific biological target. In a notable example, a high-throughput screen of 1.7 million compounds against the Plasmodium falciparum cGMP-dependent protein kinase (PKG) identified a potent thiazole scaffold.[5] This approach is ideal for discovering initial "hits" when there is little-to-no pre-existing structural information about active compounds for a given target.

-

Causality: The power of HTS lies in its brute-force, unbiased approach. By testing massive, diverse libraries, it maximizes the probability of finding a novel chemotype that interacts with the target, which can then be optimized through medicinal chemistry.

Fragment-Based Drug Discovery (FBDD)

FBDD is a more targeted approach where small, low-complexity molecules ("fragments") are screened for weak but efficient binding to the target. The thiazole scaffold itself is an excellent starting point for fragment libraries.[6][7] Once a thiazole-containing fragment is identified as a binder, it is "grown" or linked with other fragments to build a high-affinity lead compound.

-

Causality: FBDD operates on the principle that it is more efficient to find and link two or three weakly-binding fragments than it is to find one larger, more complex molecule that binds with high affinity from the outset. This method often leads to lead compounds with better ligand efficiency and more favorable physicochemical properties. However, researchers must be cautious, as certain thiazole substructures, like 2-aminothiazoles, are known as frequent hitters in screening campaigns and require careful validation to ensure on-target activity.[6][7]

Computer-Aided Drug Design (CADD)

In silico methods are indispensable for the rational design of novel inhibitors. Molecular docking allows researchers to predict the binding modes and affinities of designed thiazole derivatives within a target's active site.[8][9] This was effectively used in the design of thiazole-based inhibitors of bacterial DNA gyrase, where computational tools helped identify and optimize compounds with high binding affinities and favorable pharmacokinetic profiles before committing to costly synthesis.[8]

-

Causality: By simulating molecule-target interactions, CADD significantly reduces the number of compounds that need to be synthesized and tested.[10] It allows for a hypothesis-driven approach, where modifications to the thiazole scaffold can be evaluated virtually to prioritize those most likely to improve potency and selectivity.

Chapter 2: Core Synthetic Methodologies for the Thiazole Ring

The construction of the thiazole core is a well-established field, yet new methods continue to be developed to improve efficiency, yield, and environmental sustainability.

The Hantzsch Thiazole Synthesis: A Foundational Reaction

First described in 1887, the Hantzsch synthesis remains the most widely used method for constructing the thiazole ring.[11] It involves the condensation reaction between an α-haloketone and a thioamide.[12] The reaction is robust, high-yielding, and tolerates a wide variety of functional groups, making it a workhorse in medicinal chemistry.

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

This protocol is a representative example of the Hantzsch synthesis using conventional heating.

-

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

20 mL scintillation vial, magnetic stir bar, hot plate, Büchner funnel, filter paper.

-

-

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Rationale: A slight excess of the thioamide component is often used to ensure complete consumption of the more expensive α-haloketone.[12]

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids should dissolve as the reaction progresses.

-

Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.

-

Neutralization and Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. Rationale: The initial product is the hydrobromide salt of the thiazole, which is soluble in methanol. Neutralization with a weak base deprotonates the ring, causing the neutral, water-insoluble product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with water to remove any inorganic salts.

-

Drying: Spread the collected solid on a tared watchglass and allow it to air dry completely before determining the mass and percent yield.

-

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While the Hantzsch synthesis is classic, modern chemistry seeks to improve upon it.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often improves yields compared to conventional heating.[13][14] For example, the iodine-mediated condensation of a ketone and thiourea under microwave irradiation for 5-6 minutes has been shown to be highly effective.[13]

-

Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a single pot to form a product that contains portions of all reactants.[16] This approach is highly efficient and ideal for generating chemical libraries. Thiazole derivatives can be synthesized in good yields via MCRs of aldehydes, isothiocyanates, and alkyl bromides.[17]

-

Green Chemistry: There is a significant push to develop more environmentally benign synthetic routes.[18][19] This includes using greener solvents like water or PEG-400, employing reusable catalysts, and developing solvent-free reaction conditions.[18][20]

Chapter 3: Case Study - The Discovery of Dasatinib

Dasatinib (BMS-354825) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[21] Its discovery serves as an excellent case study in modern drug development, showcasing the integration of screening, chemical synthesis, and SAR.

Dasatinib was discovered through a program aimed at developing potent inhibitors of the Src family of kinases (SFKs).[21] The initial lead compound, a thiazole derivative, showed potent activity against not only SFKs but also against the Bcr-Abl kinase, the primary driver of CML. This dual activity was a key advantage.

Caption: Simplified mechanism of action for Dasatinib in CML.

The development involved extensive structure-activity relationship (SAR) studies to optimize the initial hit.[21] Chemists systematically modified the substituents on the thiazole and pyrimidine rings to improve potency, selectivity, and pharmacokinetic properties. The final molecule, Dasatinib, is 325-fold more potent than the first-generation inhibitor Imatinib against wild-type Bcr-Abl and is effective against most Imatinib-resistant mutations.[21][22]

Key Takeaway: The discovery of Dasatinib highlights a successful strategy where an initial hit from a screening program was rationally optimized through iterative chemical synthesis and biological testing, leading to a best-in-class therapeutic agent.

Chapter 4: Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. While classical synthetic methods like the Hantzsch synthesis remain relevant, the future lies in the integration of modern, more efficient strategies. The synergy between computational design, high-throughput screening, and innovative synthetic methodologies such as microwave-assisted and multi-component reactions will undoubtedly accelerate the discovery of the next generation of thiazole-based therapeutics. As our understanding of disease biology deepens, the versatility of the thiazole ring ensures it will remain a privileged and indispensable tool for medicinal chemists for years to come.

References

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.com. Retrieved January 5, 2026, from [Link]

-

Shawkey, A. M., Arisha, A. H., Ghabbour, H. A., & Ali, M. A. (2017). Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. PubMed. [Link]

-

Vaja, D. K., & Dholakia, S. P. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. PubMed. [Link]

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 27). Wiley Online Library. [Link]

-

Kaur, R., Sharma, J., & Kukreja, S. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

-

Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021, August 1). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Kaur, R., Sharma, J., Kukreja, S., & Sharma, S. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

-

Kumar, P. K. (2025, August 13). (PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Sharma, R., Kumar, R., & Kaushik, D. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

-

Nakanishi, I., Ogawa, A., & Yoshizaki, T. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. PubMed. [Link]

-

Sharma, D., Sharma, V., & Sharma, A. (2021, August 20). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. SRUC. Retrieved January 5, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 5, 2026, from [Link]

-

Singh, V., & Mishra, M. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]

-

Jain, P., Noolvi, M. N., & More, U. A. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. [Link]

-

Jain, P., Guin, M., De, A., & Singh, M. (n.d.). (PDF) Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Păltinean, R., Avram, S., & Crișan, O. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (2015, January 1). Royal Society of Chemistry. [Link]

-

An efficient synthesis of new derivatives of thiazole using multicomponent reactions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Raj, V., & Rai, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

-

Gomha, S. M., Abdel-aziz, M. A., & Khedr, A. M. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]

-

de Oliveira, C. S., Lira, B. F., & de Oliveira, T. B. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. [Link]

-

Proj, M., Hrast, M., & Knez, D. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Publications. [Link]

-

(PDF) High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. (2019, May 1). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pemmaraju, N., & Kantarjian, H. (2014). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. National Institutes of Health. [Link]

-

Proj, M. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ResearchGate. Retrieved January 5, 2026, from [Link]

-

Hamedani, N. F., Azad, L., Shafiee, S., & Noushin, A. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Bentham Science. [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 5, 2026, from [Link]

-

Proj, M., Hrast, M., & Knez, D. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? National Institutes of Health. [Link]

-

Ezhilarasi, M., Prabha, B., & Raja, C. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. RJPBCS. Retrieved January 5, 2026, from [Link]

-

Thiazole in the Targeted Anticancer Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Harras, M. F. (2025, August 5). A Versatile Multi-Component One-Pot Thiazole Synthesis | Request PDF. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Microwave Assisted Synthesis of Thiazole via Acetophenones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Liu, Y., Zhang, Y., & Wei, W. (2017). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. [Link]

-

Lin, K., & Cheng, H. (2021). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. [Link]

-

Al-Ostath, A. I., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2020). Full article: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis. [Link]

-

11. Thiazole: A privileged scaffold in drug discovery | Request PDF. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Abdelgawad, M. A., El-Naggar, M., & El-Gazzar, M. G. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

-

The development of dasatinib as a treatment for Chronic Myeloid Leukemia (CML): from initial studies to application in newly diagnosed patients. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Kumar, N., Singh, R. K., & Rawat, D. S. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

-

Abdelgawad, M. A. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjarr.com [wjarr.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. sanad.iau.ir [sanad.iau.ir]

- 17. benthamdirect.com [benthamdirect.com]

- 18. bepls.com [bepls.com]

- 19. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 21. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of 2-(4-Methoxyphenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The thiazole ring, a key heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structure of numerous pharmacologically active agents. When appended with a 4-methoxyphenyl group at the 2-position, a class of compounds emerges with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of 2-(4-methoxyphenyl)thiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates mechanisms of action, and provides detailed experimental protocols to empower further investigation and therapeutic development.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 2-(4-methoxyphenyl)thiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Disruption of Microtubule Dynamics

Certain 4-substituted methoxybenzoyl-aryl-thiazoles, referred to as SMART compounds, have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The binding of these compounds to tubulin prevents the formation of microtubules, which are essential components of the mitotic spindle.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the 2-(4-methoxyphenyl)thiazole scaffold have revealed key features that govern anticancer potency. For instance, the introduction of a carbonyl linker and the presence of a 3,4,5-trimethoxyphenyl group at the "C" ring of the SMART compounds significantly enhances their antiproliferative activity, with IC50 values in the low nanomolar range against melanoma and prostate cancer cells.[1][2]

In Vitro Efficacy: A Summary of Cytotoxic Activity

The cytotoxic potential of various 2-(4-methoxyphenyl)thiazole derivatives has been evaluated against multiple cancer cell lines. The following table summarizes representative data.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Prostate Cancer | 0.7 - 1.0 | [1] |

| 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Melanoma | 1.8 - 2.6 | [1] |

| 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) | Various Cancer Cell Lines | 0.021 - 0.071 | [1][2] |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60, Jurkat) | 7.5 - 8.9 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(4-methoxyphenyl)thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm.[1][3]

Step-by-Step Protocol:

-

Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.

-

Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and various concentrations of the test compound or a known inhibitor (e.g., colchicine) as a positive control.

-

Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Workflow for Anticancer Activity Evaluation

Caption: Workflow for the evaluation of anticancer activity.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

Chronic inflammation is a key driver of various diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade. Several 2-(4-methoxyphenyl)thiazole derivatives have been identified as potential anti-inflammatory agents through their ability to inhibit COX-2.[4][5][6]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation. Certain thiazole derivatives have been shown to inhibit the production of PGE2 in LPS-stimulated cells without affecting the protein levels of COX-2, suggesting a direct inhibitory effect on the enzyme's activity.[4][6]

Experimental Protocol: Western Blot for COX-2 Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as COX-2, in cell lysates.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[7][8]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and stimulate them with LPS (1 µg/mL) in the presence or absence of the test compounds for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of COX-2.

COX-2 Signaling Pathway and Inhibition

Caption: The COX-2 pathway and its inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiazole derivatives, including those with a 2-(4-methoxyphenyl) substituent, have shown promising activity against a variety of bacterial and fungal strains.[8][9][10]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The specific substitutions on the thiazole ring and the methoxyphenyl moiety can significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][11][12]

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Activity Screening

Caption: Workflow for antimicrobial susceptibility testing.

Synthesis of 2-(4-Methoxyphenyl)thiazole Derivatives

A common and effective method for the synthesis of the 2-arylthiazole core is the Hantzsch thiazole synthesis.

General Synthetic Protocol

Principle: This method involves the cyclocondensation of an α-haloketone with a thioamide. For 2-(4-methoxyphenyl)thiazole, 4-methoxythiobenzamide can be reacted with an appropriate α-haloketone. An alternative approach involves the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation.[7][13]

Step-by-Step Protocol (Microwave-Assisted):

-

Reactant Mixture: In a microwave-transparent vessel, combine 2-aminothiophenol and 4-methoxybenzaldehyde.

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for a short duration (e.g., 6 minutes).

-

Work-up: After cooling, the product can be purified using standard techniques such as column chromatography or recrystallization.

Conclusion and Future Directions

The 2-(4-methoxyphenyl)thiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a diverse and potent range of biological activities. The insights into their anticancer, anti-inflammatory, and antimicrobial properties, coupled with established synthetic and screening methodologies, provide a solid foundation for the development of novel therapeutics. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. microbenotes.com [microbenotes.com]

- 12. woah.org [woah.org]

- 13. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanisms of Action of Thiazole-Based Compounds

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and other molecular interactions, make it a privileged structure in the design of therapeutic agents.[1][2] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, leading to their development as anticancer, anti-inflammatory, antimicrobial, and neuroprotective drugs.[3][4] Approved medications such as the anticancer agent Dasatinib and the antiretroviral Ritonavir feature this versatile core, underscoring its clinical significance.[1][2] This guide provides a detailed exploration of the primary mechanisms through which thiazole-based compounds exert their therapeutic effects, offering insights into their molecular targets and the cellular pathways they modulate.

Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as powerful anticancer agents that act through diverse and often overlapping mechanisms.[2][5][6] Their ability to selectively target pathways and processes critical for tumor growth and survival makes them a major focus of oncological research.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division.[7][8] Their disruption is a clinically validated strategy for cancer therapy. Cancer cells, with their high proliferation rates, are particularly vulnerable to agents that interfere with microtubule dynamics.[8]

A significant class of thiazole-based compounds functions by inhibiting tubulin polymerization.[5][7] These agents often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[7][9] This disruption of the microtubule equilibrium blocks the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death (apoptosis) or mitotic catastrophe.[7][8] For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles showed potent cytotoxicity against a wide variety of human cancer cell lines, with the most active compounds acting through the colchicine site of tubulin.[7]

Caption: Mechanism of microtubule-targeting thiazole agents.

Table 1: Antiproliferative Activity of Selected Thiazole-Based Microtubule Inhibitors

| Compound ID | Cancer Cell Line | IC₅₀ (Concentration for 50% Inhibition) | Reference |

| 3n (4'-ethoxyphenyl derivative) | HeLa | 0.03 nM | [7] |

| 3n (4'-ethoxyphenyl derivative) | A549 (Lung) | 0.09 nM | [7] |

| 5b (thiazole-naphthalene) | MCF-7 (Breast) | 0.48 µM | [8] |

| 6d (imidazo[2,1-b]thiazole) | A549 (Lung) | 1.08 µM | [9] |

| Conjugate 6d (tubulin polymerization) | - | 1.68 µM | [9] |

Inhibition of Protein Kinase Signaling

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation, by phosphorylating target proteins.[10] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Thiazole derivatives have been successfully developed as potent inhibitors of both serine/threonine and tyrosine kinases.[3][10]

These inhibitors typically compete with ATP for binding within the kinase's active site. The thiazole scaffold's unique structure allows for high-affinity interactions with various protein kinases.[10] This inhibition disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are often hyperactivated in cancer.[5][11] For instance, thiazole derivatives have shown significant inhibitory effects against B-RAFV600E, a mutated kinase prevalent in melanoma.[10]

Caption: General mechanism of thiazole-based kinase inhibitors.

Modulation of Apoptotic Pathways

Beyond inducing cell cycle arrest, thiazole compounds can directly trigger apoptosis. Some derivatives have been shown to interact with key regulators of programmed cell death, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[12] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds shift the cellular balance in favor of apoptosis, leading to the elimination of cancer cells.[12] Molecular docking studies have shown that certain thiazole derivatives can bind effectively to the active sites of these regulatory proteins.[12]

Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade

Chronic inflammation is a driving factor in numerous diseases. Thiazole derivatives exhibit potent anti-inflammatory effects by targeting key enzymatic pathways involved in the inflammatory response.[13][14]

The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. Thiazole compounds can selectively inhibit COX-2, the inducible isoform highly expressed at sites of inflammation, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[15] Additionally, some thiazole derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, another key mediator of inflammation.[16]

Caption: Anti-inflammatory action via COX and LOX inhibition.

Antimicrobial Mechanisms: Targeting Microbial Machinery

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[17] Thiazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[18][19]

Their mechanisms are varied and target-specific:

-

Enzyme Inhibition: Docking studies suggest that thiazole compounds can inhibit essential microbial enzymes. Putative targets include E. coli MurB , an enzyme involved in peptidoglycan cell wall synthesis, and fungal 14α-lanosterol demethylase , which is critical for ergosterol biosynthesis in fungal cell membranes.[20]

-

Metabolic Pathway Disruption: The classic example is sulfathiazole, which acts as a competitive inhibitor of dihydropteroate synthase. This action blocks the synthesis of folic acid, a vitamin essential for bacterial growth and replication.[18][21]

-

Cell Membrane Permeation: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their permeation into bacterial cell membranes, leading to disruption and cell death.[19]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Target Organism | MIC (Minimum Inhibitory Conc.) | Putative Mechanism | Reference |

| Compound 3 | S. aureus (MRSA) | 0.23-0.7 mg/mL | E. coli MurB Inhibition | [20] |

| Compound 9 | Candida albicans | 0.06-0.23 mg/mL | 14α-lanosterol demethylase Inhibition | [20] |

| Sulfathiazole | Bacteria | Varies | Folic Acid Synthesis Inhibition | [18] |

| Compound 43a | S. aureus, E. coli | 16.1 µM | Not specified | [18] |

Neuroprotective Mechanisms: A Multi-Target Approach for Neurodegeneration

Thiazole-based compounds are promising candidates for treating complex neurodegenerative conditions like Alzheimer's and Parkinson's diseases due to their ability to engage multiple pathological targets.[22][23][24]

In the context of Alzheimer's disease (AD) , thiazole derivatives have been shown to:

-

Inhibit Cholinesterases: They can block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[22][25] This action increases acetylcholine levels in the brain, a key strategy for symptomatic treatment of AD.

-

Target Pathological Protein Aggregation: Some compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein, which form the characteristic plaques and tangles found in AD brains.[22][24]

-

Inhibit Other Enzymes: Thiazoles also show inhibitory effects on other enzymes implicated in AD pathology, such as beta-secretase-1 (BACE1) and glycogen synthase kinase-3β (GSK-3β).[22][24]

For Parkinson's disease (PD) , research has highlighted the neuroprotective capabilities of thiazole sulfonamides. These compounds can protect neuronal cells from oxidative stress-induced damage, a key factor in PD pathogenesis, partly through the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance.[26]

Caption: Multi-target mechanism of thiazoles in Alzheimer's Disease.

Key Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming a compound's mechanism as a microtubule-targeting agent.[7][8]

-

Objective: To measure the inhibitory effect of a thiazole compound on the polymerization of purified tubulin into microtubules.

-

Principle: Tubulin polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) as microtubules form. An inhibitor will reduce the rate and extent of this increase.

-

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP. Prepare serial dilutions of the test thiazole compound and a positive control (e.g., colchicine).

-

Assay Setup: In a 96-well microplate, add the tubulin solution to wells containing the buffer, test compound dilutions, and the positive control.

-

Initiation & Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the absorbance (light scatter) at 340 nm or fluorescence at defined intervals (e.g., every minute for 60 minutes) using a temperature-controlled plate reader.

-

Data Analysis: Plot the change in absorbance/fluorescence over time. The inhibitory activity is determined by comparing the polymerization curves of treated samples to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay validates the anti-inflammatory mechanism of thiazole compounds.

-

Objective: To determine the potency and selectivity of a thiazole compound in inhibiting COX-1 and COX-2 isoforms.

-

Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the reaction of arachidonic acid to prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂. This second step is monitored using a colorimetric probe that changes color upon oxidation.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD). Prepare serial dilutions of the test compound and a control inhibitor (e.g., celecoxib for COX-2).

-

Enzyme Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the respective enzyme, heme, and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric probe followed by arachidonic acid to initiate the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2).

-

Conclusion

The thiazole scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to compounds that address a wide range of diseases through precise molecular mechanisms. From the physical disruption of the cytoskeleton in cancer cells to the targeted inhibition of enzymes in inflammatory, microbial, and neurodegenerative diseases, thiazole derivatives demonstrate a profound ability to modulate complex biological systems. The continued exploration of this chemical space, guided by a deep understanding of these mechanisms of action, holds immense promise for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

Shi, Q., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC - NIH. Available at: [Link]

-

Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

-

Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. Available at: [Link]

-

Unknown Author. (n.d.). Thiazole in the targeted anticancer drug discovery. Semantic Scholar. Available at: [Link]

-

Unknown Author. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

-

Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Unknown Author. (2018). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. PubMed. Available at: [Link]

-

Unknown Author. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. Available at: [Link]

-

Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available at: [Link]

-

Ferreira, M., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Peer-reviewed journal. Available at: [Link]

-

Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. Available at: [Link]

-

Wang, L., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC - NIH. Available at: [Link]

-

Al-Ostath, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

-

Abdollahi, A., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. Available at: [Link]

-

Unknown Author. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Palarch's Journal of Archaeology of Egypt/Egyptology. Available at: [Link]

-

Singh, M., & Kumar, A. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

Abdollahi, A., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. ResearchGate. Available at: [Link]

-

Askin, H., et al. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. PubMed. Available at: [Link]

-

Popiolek, L., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

-

Çiftçi, G. A., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link]

-

Unknown Author. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Innovative Science. Available at: [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

-

Unknown Author. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. Available at: [Link]

-

Nguyen, T. H. L., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. Available at: [Link]

-

Bîcu, E., & Uivarosi, V. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Singh, D., & Kumar, D. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Unknown Author. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

-

Sharma, P., et al. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. Available at: [Link]

-

Al-Ostath, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

El-Sayed, T. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-